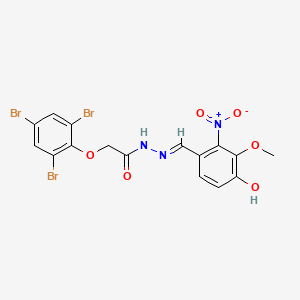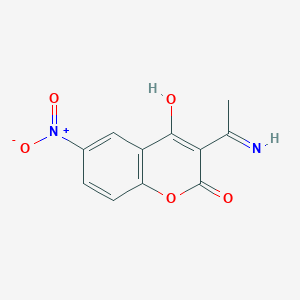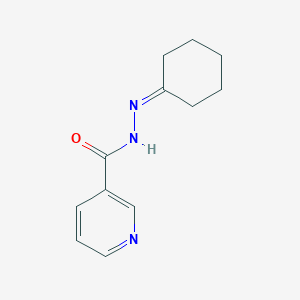
2-hydroxy-1-naphthaldehyde (3-methyl-2-quinoxalinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-1-naphthaldehyde (3-methyl-2-quinoxalinyl)hydrazone, also known as HNQ, is a Schiff base ligand that has been widely used in scientific research due to its unique chemical properties. HNQ is a yellow powder that is soluble in organic solvents, and it has a molecular weight of 337.4 g/mol.
Mécanisme D'action
The exact mechanism of action of 2-hydroxy-1-naphthaldehyde (3-methyl-2-quinoxalinyl)hydrazone is not yet fully understood, but it is believed to involve the formation of metal complexes that can interact with biological molecules such as DNA and proteins. These interactions can disrupt cellular processes and lead to cell death, making this compound a promising candidate for the development of new anti-cancer drugs.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while having little to no effect on healthy cells. This selectivity makes this compound a potentially powerful tool for cancer treatment. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which could have implications for the treatment of other diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-hydroxy-1-naphthaldehyde (3-methyl-2-quinoxalinyl)hydrazone is its versatility as a ligand for metal ions, which allows for the creation of a wide range of metal complexes with different properties. However, this compound can be difficult to work with due to its low solubility in water and its tendency to form aggregates in solution. Additionally, the potential toxicity of metal-based drugs must be carefully considered in any research involving this compound.
Orientations Futures
There are many potential future directions for research involving 2-hydroxy-1-naphthaldehyde (3-methyl-2-quinoxalinyl)hydrazone, including:
1. Further investigation into the mechanism of action of this compound and its metal complexes
2. Development of new metal-based drugs using this compound as a ligand
3. Study of the antioxidant and anti-inflammatory properties of this compound for the treatment of neurodegenerative diseases
4. Exploration of the potential use of this compound in environmental remediation and catalysis
5. Investigation of the potential use of this compound in photodynamic therapy for cancer treatment
Overall, this compound is a promising compound with many potential applications in scientific research. Further study is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
2-hydroxy-1-naphthaldehyde (3-methyl-2-quinoxalinyl)hydrazone can be synthesized through a condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-methyl-2-quinoxalinylhydrazine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
2-hydroxy-1-naphthaldehyde (3-methyl-2-quinoxalinyl)hydrazone has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. One of the most promising areas of research is in the development of new metal-based drugs for the treatment of cancer and other diseases. This compound has been shown to exhibit strong binding affinity for metal ions such as copper, iron, and zinc, which can be used to create novel metal complexes with anti-cancer properties.
Propriétés
IUPAC Name |
1-[(E)-[(3-methylquinoxalin-2-yl)hydrazinylidene]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-13-20(23-18-9-5-4-8-17(18)22-13)24-21-12-16-15-7-3-2-6-14(15)10-11-19(16)25/h2-12,25H,1H3,(H,23,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTOSJYVDSSZJB-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NN=CC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-dimethyl-1-phenyl-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6015326.png)

![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6015330.png)
![1-(1-adamantyl)-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine](/img/structure/B6015334.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B6015339.png)

![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6015345.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6015351.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6015361.png)
![[1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6015368.png)
![1-[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B6015377.png)
![1-(4-allyl-2-methoxyphenoxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6015382.png)
![N-methyl-3-(4-oxo-3(4H)-quinazolinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6015388.png)